Ligase Identity Determines KRAS-G12D Degradation
In a systematic SAR study evaluating 70+ KRAS-G12D PROTACs using a common POI ligand (MRTX1133-derived), CRBN-based degrader 30 and VHL-based degrader 41 both achieved potent degradation, while DCAF1- and KLHDC2-based PROTACs induced no detectable KRAS-G12D degradation [1]. This demonstrates that E3 ligase selection is binary: certain ligase-ligand conjugate scaffolds are permissive for ternary complex formation while others fail completely. The implication is that procurement of a conjugate with an E3 ligase ligand validated in the target system (CRBN or VHL) is essential, as alternative ligase conjugates may yield zero activity despite identical linker and POI ligand architecture [1].
| Evidence Dimension | KRAS-G12D degradation activity |
|---|---|
| Target Compound Data | CRBN-based degrader 30: potent degradation (time- and dose-dependent); VHL-based degrader 41: potent degradation |
| Comparator Or Baseline | DCAF1-based PROTAC: no degradation; KLHDC2-based PROTAC: no degradation |
| Quantified Difference | Qualitative binary outcome: CRBN/VHL = active; DCAF1/KLHDC2 = inactive |
| Conditions | KRAS-G12D-expressing cell lines; PROTACs synthesized with common MRTX1133-derived POI ligand |
Why This Matters
Procurement of a conjugate containing an unvalidated or alternative E3 ligase ligand (e.g., DCAF1, KLHDC2) carries a high risk of complete functional failure, whereas CRBN- or VHL-based conjugates provide established degradation activity across multiple targets.
- [1] Discovery of KRAS-G12D degraders via exploration of various E3 ligases. Eur J Med Chem. 2026;282:117234. Highlights: 70+ PROTACs evaluated; CRBN (30) and VHL (41) potently degraded KRAS-G12D; DCAF1 and KLHDC2-based degraders failed. View Source
